1-(1-Chloroethyl)pyrrolidin-2-one

Chiral Synthesis Enantiopure Intermediates MAOB Inhibitors

1-(1-Chloroethyl)pyrrolidin-2-one is a specialized chiral pyrrolidinone derivative characterized by a chloroethyl substituent at the 1-position, creating a stereocenter. This structural feature distinguishes it from achiral chloroethyl analogs, making it a specific building block in the synthesis of enantiopure compounds.

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
Cat. No. B12440005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloroethyl)pyrrolidin-2-one
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESCC(N1CCCC1=O)Cl
InChIInChI=1S/C6H10ClNO/c1-5(7)8-4-2-3-6(8)9/h5H,2-4H2,1H3
InChIKeyUOXFNEVCLNPRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Chloroethyl)pyrrolidin-2-one: Procurement Guide for a Chiral N-Chloroethyl Pyrrolidinone Reagent


1-(1-Chloroethyl)pyrrolidin-2-one is a specialized chiral pyrrolidinone derivative characterized by a chloroethyl substituent at the 1-position, creating a stereocenter. This structural feature distinguishes it from achiral chloroethyl analogs, making it a specific building block in the synthesis of enantiopure compounds. It is primarily utilized as an electrophilic alkylating agent, where the chloroethyl group acts as a leaving group, enabling the introduction of a chiral pyrrolidinone moiety into target molecules . It is documented as a key intermediate in the preparation of pharmaceutically relevant compounds, including MAOB inhibitors [1].

Why 1-(1-Chloroethyl)pyrrolidin-2-one Cannot Be Replaced by Achiral Analogs Like 1-(2-Chloroethyl)pyrrolidin-2-one


The primary differentiation of 1-(1-Chloroethyl)pyrrolidin-2-one is the presence of a stereocenter at the chloroethyl-bearing carbon. This chirality is critical for enantioselective synthesis. The most common analog, 1-(2-chloroethyl)pyrrolidin-2-one , lacks this stereocenter and is achiral. Procuring the 2-chloroethyl isomer for a step requiring introduction of a specific enantiomer would result in a racemic product or a mixture of diastereomers, necessitating costly and low-yielding chiral resolution steps downstream. Therefore, the choice of this specific reagent is dictated by the requirement for stereochemical control, a factor that cannot be met by generic, achiral alternatives.

Product-Specific Evidence Guide for 1-(1-Chloroethyl)pyrrolidin-2-one: Data-Driven Differentiation from Analogs


Chiral vs. Achiral Chloroethyl Pyrrolidinone: Structural and Functional Comparison for Enantioselective Synthesis

A direct, quantitative head-to-head comparison between 1-(1-chloroethyl)pyrrolidin-2-one and its achiral analog, 1-(2-chloroethyl)pyrrolidin-2-one, is not available in the public domain. The critical differentiation is structural and functional: the target compound possesses a stereocenter absent in its 2-chloroethyl analog . This distinction is crucial for its documented role as an intermediate in the synthesis of enantiopure compounds [1]. While the yield or efficiency of this specific compound in these reactions is not quantified in public literature, its selection over the achiral analog is mandatory for any synthetic route requiring the introduction of a chiral pyrrolidinone moiety. Using the achiral analog would lead to a racemic mixture, necessitating a subsequent, often inefficient, chiral resolution step.

Chiral Synthesis Enantiopure Intermediates MAOB Inhibitors

Analytical Differentiation: Chiral Separation Capabilities for Pyrrolidin-2-ones vs. Achiral Analogs

The presence of a stereocenter in 1-(1-chloroethyl)pyrrolidin-2-one allows its enantiomeric purity to be assessed and controlled via chiral chromatography. A class-level study demonstrates that a series of chiral pyrrolidin-2-ones can be enantiomerically separated using polysaccharide-based HPLC columns like Chiralpak IA [1]. In contrast, the achiral analog 1-(2-chloroethyl)pyrrolidin-2-one cannot be assessed for enantiomeric purity as it does not exist as enantiomers. This analytical capability is essential for process control and quality assurance in any application where the stereochemistry of the final product is critical.

Chiral Chromatography Enantiomeric Purity Quality Control

Documented Use as an Enantiopure Intermediate in MAOB Inhibitor Synthesis

A patent application explicitly identifies 1-(1-chloroethyl)pyrrolidin-2-one as a novel intermediate in a process for preparing enantiopure pyrrolidin-2-one derivatives, which are valuable in the synthesis of pharmaceutically active compounds like MAOB inhibitors [1]. This documentation provides a specific, traceable industrial use case. While the patent does not provide yield or purity data for reactions involving this specific intermediate, its inclusion in the synthetic scheme confirms its viability and utility in a demanding, high-value application. Alternative intermediates like 1-(2-chloroethyl)pyrrolidin-2-one are not cited for this specific purpose, underscoring the target compound's unique role.

Pharmaceutical Synthesis MAOB Inhibitors Enantiopure Building Blocks

Validated Application Scenarios for Procuring 1-(1-Chloroethyl)pyrrolidin-2-one


Synthesis of Enantiopure MAOB Inhibitor Intermediates

This scenario is directly supported by patent literature. Procure 1-(1-chloroethyl)pyrrolidin-2-one when your synthetic route aligns with the preparation of enantiopure pyrrolidin-2-one derivatives, as described for MAOB inhibitors [1]. The compound's chiral center is essential for the downstream stereochemistry of the final pharmaceutical intermediate, making it the correct choice over achiral alternatives.

Method Development and Quality Control for Chiral Pyrrolidinone Analysis

Use this compound as a standard or test analyte during the development or validation of chiral HPLC methods for pyrrolidin-2-ones. Class-level evidence confirms that chiral pyrrolidin-2-ones can be resolved on polysaccharide-based columns [1]. This application is not possible with achiral analogs like 1-(2-chloroethyl)pyrrolidin-2-one, highlighting a unique, practical use for analytical chemistry.

Academic Research on Stereoselective Alkylation Reactions

For academic or industrial research focused on exploring the stereochemical outcomes of SN2 reactions or developing new enantioselective alkylation methodologies, 1-(1-chloroethyl)pyrrolidin-2-one serves as a specific, functionalized electrophile. Its structure allows researchers to study the influence of the chiral pyrrolidinone moiety on reaction selectivity, an investigation that cannot be conducted with its achiral 2-chloroethyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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